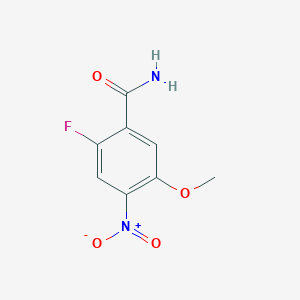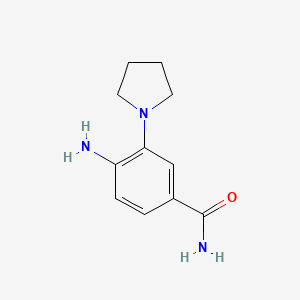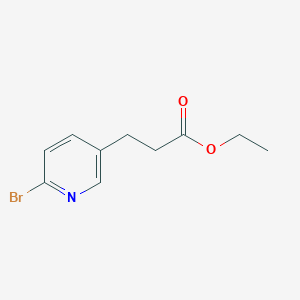
4-(1-aminoethyl)-N,N-dimethylaniline
概要
説明
4-(1-aminoethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an aminoethyl group attached to the fourth position of the aniline ring, with two methyl groups attached to the nitrogen atom
作用機序
Target of Action
The primary target of 4-(1-aminoethyl)-N,N-dimethylaniline is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell morphology, migration, and cell cycle progression .
Mode of Action
This compound interacts with its target by inhibiting the Rho-associated protein kinase . This inhibition affects calcium sensitization, leading to smooth muscle relaxation .
Biochemical Pathways
The inhibition of Rho-associated protein kinase affects several biochemical pathways. One of these is the actin cytoskeleton pathway, which is responsible for maintaining cell shape and facilitating various cellular processes, including cell migration and division . The inhibition of the kinase leads to a decrease in cellular tension, which is primarily produced by non-muscle myosin II . This protein crosslinks actin filaments, allowing the contraction of the actin cytoskeleton .
Pharmacokinetics
Similar compounds like 4-aminopyridine have a bioavailability of 96% when administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The result of the action of this compound is a significant change in the mechanical properties of cells. Specifically, there is a decrease in the elastic modulus of cells, indicating a reduction in cellular stiffness . This change can be observed by measuring the elastic modulus of cells .
生化学分析
Biochemical Properties
4-(1-aminoethyl)-N,N-dimethylaniline has been found to interact with various enzymes and proteins. For instance, it is known to inhibit Rho-associated protein kinase (ROCK), a key regulator of cellular functions . This interaction suggests that this compound could play a role in modulating cellular processes that are regulated by ROCK .
Cellular Effects
The effects of this compound on cells have been studied in various contexts. For example, it has been shown to affect cell adhesion and mobility in esophageal squamous cell cancer (ESCC) cells . Additionally, it has been found to suppress proliferation and induce apoptosis in urothelial cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the catalytic site of ROCK kinases, inhibiting their activity . This inhibition is competitive with respect to ATP, suggesting that this compound binds to the same site as ATP .
Metabolic Pathways
Given its known interactions with ROCK kinases, it is likely that it could influence pathways regulated by these enzymes .
Subcellular Localization
Given its known interactions with ROCK kinases, it is likely that it could localize to regions of the cell where these enzymes are present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with an appropriate alkylating agent. One common method is the reaction of N,N-dimethylaniline with ethylene oxide in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
4-(1-aminoethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(1-aminoethyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 4-(1-aminoethyl)phenol
- 4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy
- 4-(1-aminoethyl)-N,N-dimethylbenzylamine
Uniqueness
4-(1-aminoethyl)-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(1-aminoethyl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOKYXHLVQGSJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50915695 | |
| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942995-65-5 | |
| Record name | 4-(1-Aminoethyl)-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50915695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-([2,2'-Bipyridin]-5-yl)acetic acid](/img/structure/B3302568.png)




![Benzamide, 3-[[1-(methylsulfonyl)-3-pyrrolidinyl]oxy]-4-nitro-](/img/structure/B3302609.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B3302622.png)



![1-Hexanol, 6-[4-[2-(4-ethynyl-2-methylphenyl)diazenyl]phenoxy]-](/img/structure/B3302651.png)

